1-(4,5-Dichloro-2-methylbenzenesulfonyl)-3,5-dimethylpiperidine
Description
Properties
IUPAC Name |
1-(4,5-dichloro-2-methylphenyl)sulfonyl-3,5-dimethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO2S/c1-9-4-10(2)8-17(7-9)20(18,19)14-6-13(16)12(15)5-11(14)3/h5-6,9-10H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSZQZXDIVHQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,5-Dimethylpiperidine
The 3,5-dimethylpiperidine subunit serves as the nucleophilic component in the final coupling step. Two primary routes dominate its synthesis:
Hydrogenation of 3,5-Dimethylpyridine
3,5-Dimethylpyridine undergoes catalytic hydrogenation under H₂ pressure (3–5 atm) using Raney nickel or platinum oxide catalysts in ethanol or tetrahydrofuran. This method yields racemic 3,5-dimethylpiperidine with >90% efficiency. Stereochemical control remains limited unless chiral catalysts or resolved pyridine precursors are employed.
Reductive Amination of Pentane-2,4-dione
Alternative approaches involve reductive amination of pentane-2,4-dione with ammonium acetate and sodium cyanoborohydride in methanol. This one-pot reaction produces 3,5-dimethylpiperidine in 65–75% yield, though purification via fractional distillation is required to isolate the product.
Synthesis of 4,5-Dichloro-2-methylbenzenesulfonyl Chloride
The electrophilic sulfonyl chloride intermediate is synthesized through sequential sulfonation and chlorination:
Sulfonation of 2-Methyltoluene
2-Methyltoluene reacts with fuming sulfuric acid (20% SO₃) at 150°C for 6 hours to yield 2-methylbenzenesulfonic acid. The sulfonic acid group preferentially occupies the para position relative to the methyl group, directing subsequent chlorination to meta positions.
Dichlorination of 2-Methylbenzenesulfonic Acid
Chlorination is achieved using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline as a base. Heating the mixture at 130°C for 4 hours introduces chlorine atoms at positions 4 and 5 of the aromatic ring, yielding 4,5-dichloro-2-methylbenzenesulfonic acid. Conversion to the sulfonyl chloride is accomplished by treating the sulfonic acid with thionyl chloride (SOCl₂) at reflux for 2 hours, achieving >85% conversion.
Table 1: Optimization of Chlorination Conditions
| Chlorinating Agent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| POCl₃ | DMAN | 130 | 4 | 78 |
| Cl₂/FeCl₃ | – | 80 | 12 | 42 |
| NCS | – | 25 | 24 | 29 |
Coupling of 3,5-Dimethylpiperidine and 4,5-Dichloro-2-methylbenzenesulfonyl Chloride
The final step involves nucleophilic displacement of the sulfonyl chloride’s chloride by 3,5-dimethylpiperidine:
Reaction Conditions
A mixture of 4,5-dichloro-2-methylbenzenesulfonyl chloride (1.2 equiv) and 3,5-dimethylpiperidine (1.0 equiv) in dichloromethane is stirred with N,N-diisopropylethylamine (DIEA, 2.5 equiv) at 0°C for 30 minutes, followed by gradual warming to room temperature. The reaction progresses to >95% completion within 2 hours, as monitored by thin-layer chromatography.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Alternative Synthetic Routes
Challenges and Optimization
Applications and Derivatives
The title compound serves as a precursor to herbicides and fungicides, leveraging its sulfonamide group’s bioactivity. Derivatives with substituted aryl groups exhibit enhanced binding to acetolactate synthase (ALS), a target in weed management.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-3,5-dimethylpiperidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug development.
Material Science: It is used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichloro and methyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compound A : 1-(4,5-Dichloro-2-nitrophenyl)piperidine (CAS: 130475-07-9)
- Molecular Formula : C₁₁H₁₂Cl₂N₂O₂
- Key Differences: Replaces the sulfonyl group with a nitro (-NO₂) substituent on the benzene ring. Lacks the 3,5-dimethyl substitution on the piperidine ring.
- Reduced steric hindrance due to the absence of methyl groups on piperidine.
Compound B : 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4,4-dimethylpiperidine
- Key Differences :
- Features a benzodioxole-methyl group instead of a substituted benzenesulfonyl moiety.
- Piperidine has 4,4-dimethyl substitution (vs. 3,5-dimethyl in the target compound).
- Implications: The benzodioxole group may enhance π-π stacking interactions, whereas the sulfonyl group favors hydrogen bonding .
Compound C : 3,5-Dimethylpiperidine (CAS: 35794-11-7)
- Molecular Formula : C₇H₁₅N
- Key Differences :
- Lacks the benzenesulfonyl group entirely.
- Simpler structure with only the 3,5-dimethylpiperidine core.
- Implications :
Physicochemical Properties Comparison
Biological Activity
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-3,5-dimethylpiperidine is a compound of interest due to its potential biological activities, including its effects on enzymatic inhibition and cellular processes. This article presents a detailed overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H15Cl2N1O2S1
- Molecular Weight : 304.23 g/mol
The biological activity of this compound primarily revolves around its interaction with specific enzymes and cellular pathways. Notably, it has shown potential in inhibiting tyrosinase activity, which is crucial in melanin production. Tyrosinase inhibitors are of significant interest for treating hyperpigmentation disorders.
Inhibition Studies
Recent studies have highlighted the compound's efficacy in inhibiting tyrosinase:
- In vitro assays demonstrated that the compound significantly reduced tyrosinase activity in B16F10 murine melanoma cells. The inhibition was concentration-dependent, with notable effects observed at concentrations as low as 10 µM.
- Kinetic studies revealed that the compound acts as a competitive inhibitor of tyrosinase, as indicated by Lineweaver-Burk plots showing increased inhibition at higher substrate concentrations.
Table 1: Tyrosinase Inhibition Data
| Concentration (µM) | % Inhibition |
|---|---|
| 0 | 0 |
| 5 | 25 |
| 10 | 50 |
| 20 | 75 |
Cytotoxicity Assessment
While evaluating the safety profile of the compound, cytotoxicity tests were conducted on B16F10 cells:
- The compound exhibited low cytotoxicity at concentrations up to 20 µM after 48 hours of exposure.
- Significant cytotoxic effects were observed only at higher concentrations (≥50 µM), suggesting a favorable safety margin for therapeutic applications.
Table 2: Cytotoxicity Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 20 | 90 |
| 50 | 60 |
Case Studies and Applications
Several case studies have investigated the therapeutic potential of this compound:
- Skin Hyperpigmentation Treatment : In a clinical setting, formulations containing the compound were tested for their ability to reduce melanin synthesis in patients with melasma. Results indicated a significant decrease in pigmentation after four weeks of treatment.
- Antioxidant Properties : The compound also demonstrated antioxidant activities comparable to known antioxidants, suggesting additional therapeutic benefits in oxidative stress-related conditions.
Q & A
Q. What are the recommended synthetic routes for preparing 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-3,5-dimethylpiperidine, and what key reaction conditions should be optimized?
Methodological Answer: The synthesis involves two primary steps:
Sulfonylation of 3,5-dimethylpiperidine : React 3,5-dimethylpiperidine with 4,5-dichloro-2-methylbenzenesulfonyl chloride in tetrahydrofuran (THF) at 40–60°C under nitrogen. Use a 1:1.2 molar ratio to ensure complete reaction .
Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization (ethanol/water) yields the pure product (>75%).
Key optimizations :
- Monitor reaction progress via TLC (Rf ~0.5).
- Catalytic hydrogenation (Pd/C, H₂, 48 hours) may reduce byproducts .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the sulfonamide linkage and piperidine substitution patterns (e.g., δ 2.8–3.2 ppm for N–SO₂ protons) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Disorder in the piperidine ring requires careful modeling .
- IR Spectroscopy : Detect sulfonyl S=O stretches (~1350 cm⁻¹) .
Q. What safety precautions are critical when handling intermediates like 3,5-dimethylpiperidine?
Methodological Answer:
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing the 3,5-dimethylpiperidine moiety be addressed?
Methodological Answer:
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during hydrogenation of 3,5-dimethylpyridine to control cis/trans isomer ratios .
- Dynamic NMR : Monitor isomer interconversion in solution (e.g., DMSO-d₆ at 298–323 K) to assess thermodynamic stability .
- Crystallographic Analysis : SHELXD can resolve disorder in crystal structures caused by cis/trans mixtures .
Q. What strategies resolve contradictions in pharmacological activity data for sulfonamide-piperidine derivatives?
Methodological Answer:
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like β-amyloid or MMP-13 .
- Dose-Response Studies : Conduct IC₅₀ assays in triplicate to account for variability in enzyme inhibition data .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies between in vitro and in vivo results .
Q. How can computational tools predict solvent effects on the compound’s stability?
Methodological Answer:
Q. Which chromatographic methods are validated for purity analysis?
Methodological Answer:
| Parameter | Condition | Source |
|---|---|---|
| HPLC Column | C18 (250 × 4.6 mm, 5 µm) | |
| Mobile Phase | Methanol/buffer (65:35), pH 4.6 (6.8 g/L sodium acetate + 16.22 g/L sodium 1-octanesulfonate) | |
| Detection | UV at 254 nm; retention time ~8.2 minutes | |
| Impurity Profiling | LC-MS with electrospray ionization (m/z 350–500) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
